molecular formula C8H11NO3S B8531253 (6-methylpyridin-3-yl)methyl methanesulfonate

(6-methylpyridin-3-yl)methyl methanesulfonate

Cat. No. B8531253
M. Wt: 201.25 g/mol
InChI Key: JIGLRIFCEAXBGA-UHFFFAOYSA-N
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Patent
US08101750B2

Procedure details

To a solution of (6-Methyl-pyridin-3-yl)-methanol (24.36 kg, 198 mol) dissolved in tetrahydrofuran (80 kg) under nitrogen at −3° C. was added triethylamine (22.14 kg, 218.8 mol) over 30 mins followed by methanesulphonyl chloride (23.16 kg, 202.2 mol) over 3 hr and the slurry stirred for an additional 30 mins. The slurry was then filtered to remove triethylamine hydrochloride and the cake washed four times with tetraydrofuran (21.6 kg). An aliquot was removed and concentrated and analysed.
Quantity
24.36 kg
Type
reactant
Reaction Step One
Quantity
80 kg
Type
solvent
Reaction Step One
Quantity
22.14 kg
Type
reactant
Reaction Step Two
Quantity
23.16 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>O1CCCC1>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][O:9][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.36 kg
Type
reactant
Smiles
CC1=CC=C(C=N1)CO
Name
Quantity
80 kg
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.14 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
23.16 kg
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the slurry stirred for an additional 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
WASH
Type
WASH
Details
the cake washed four times with tetraydrofuran (21.6 kg)
CUSTOM
Type
CUSTOM
Details
An aliquot was removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CC=C(C=N1)COS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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